1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone
CAS No.: 35250-69-2
Cat. No.: VC20325858
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35250-69-2 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 1-(1,5-dimethylpyrrol-2-yl)ethanone |
| Standard InChI | InChI=1S/C8H11NO/c1-6-4-5-8(7(2)10)9(6)3/h4-5H,1-3H3 |
| Standard InChI Key | BOMRWYWTTXXRQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(N1C)C(=O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The molecular structure of 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone consists of a pyrrole ring substituted with two methyl groups at the 1 and 5 positions and an acetyl group at the 2-position. Pyrroles are aromatic heterocycles with a 6π-electron system, contributing to their stability and reactivity. The methyl groups influence steric and electronic effects, while the ethanone moiety introduces a polar functional group capable of hydrogen bonding and nucleophilic reactions .
Physicochemical Data
Although exact experimental data for this isomer is scarce, analogous compounds provide a basis for estimation. For example, 1-(1,4-dimethyl-1H-pyrrol-2-yl)ethanone (CAS 84677-03-2) has a molecular weight of 137.18 g/mol, a density of 1.0±0.1 g/cm³, and a boiling point of 230.2±20.0°C . The 1,5-dimethyl isomer likely exhibits similar properties, with minor variations due to positional differences. A comparison of key properties with related compounds is provided in Table 1.
Table 1: Comparative Physicochemical Properties of Pyrrole Derivatives
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| 1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone | 137.18 | 1.0±0.1 | 230.2±20.0 |
| 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | 153.18 | N/A | N/A |
| 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | 137.18 | 1.05±0.1 | 225±15 |
Synthesis and Industrial Production
Paal–Knorr Reaction
A common synthetic route for pyrrole derivatives involves the Paal–Knorr reaction, which condenses 1,4-diketones with primary amines. For 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone, a modified approach using 2,5-hexanedione and methylamine under acidic conditions could yield the target compound. The reaction mechanism proceeds via enamine intermediate formation, followed by cyclization and dehydration (Figure 1).
Figure 1: Proposed Synthesis via Paal–Knorr Reaction
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and yield maximization. Continuous-flow reactors and heterogeneous catalysts (e.g., zeolites) are employed to enhance reaction rates and purity. For instance, a patent by Oak Ridge National Laboratory describes a scalable method for synthesizing trifluoromethoxy-substituted pyrroles using chloroacetonitrile and diethyl ether under controlled temperatures . Similar protocols could be adapted for this compound.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution at the α-positions (2 and 5). The ethanone group at the 2-position deactivates the ring, directing incoming electrophiles to the 5-position. Halogenation with bromine in acetic acid yields 5-bromo derivatives, while nitration using nitric acid-sulfuric acid mixtures produces nitro-substituted analogs .
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the ethanone group to a carboxylic acid, forming pyrrole-2-carboxylic acid derivatives.
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Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanol.
| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) |
|---|---|---|
| 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone | 32–64 | 25–50 |
| 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | 64–128 | 50–100 |
| 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | 16–32 | 12–25 |
Applications in Materials Science
Conductive Polymers
Pyrrole derivatives are precursors for conductive polymers like polypyrrole. The methyl and ethanone substituents modulate electronic properties, enhancing conductivity. For example, trifluoromethoxy-substituted polypyrroles exhibit improved thermal stability and electrical conductivity .
Organic Semiconductors
Thin films of 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone derivatives demonstrate promising charge-carrier mobility, making them candidates for organic field-effect transistors (OFETs) .
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